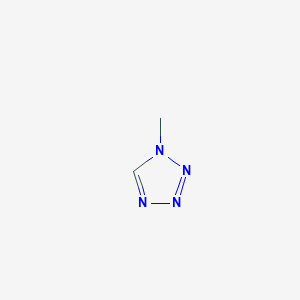

1-Methyltetrazole

Beschreibung

Historical Context and Significance of Tetrazole Heterocycles

The field of tetrazole chemistry dates back to 1885, when Swedish chemist J. A. Bladin first reported the synthesis of a tetrazole derivative. nih.gov Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.govwikipedia.org These synthetic heterocycles are not found in nature. nih.govlifechemicals.com The parent compound, with the chemical formula CH₂N₄, exists in different isomeric forms. wikipedia.org

Tetrazoles have garnered significant attention across various scientific disciplines due to their unique properties. A key feature of the tetrazole ring is its ability to act as a bioisostere for the carboxylic acid group. wikipedia.orglifechemicals.combenthamdirect.com This property, along with its metabolic stability, has made the tetrazole moiety a valuable component in medicinal chemistry and drug design. nih.govlifechemicals.com Consequently, it is found in several marketed drugs, including the antihypertensive medication Losartan and the antibiotic Cefotiam. wikipedia.orglifechemicals.com

Beyond pharmaceuticals, the applications of tetrazole derivatives are extensive. Their high nitrogen content makes them suitable for use as energetic materials, such as in gas generators for automobile airbags, propellants, and explosives. nih.govwikipedia.org They also find use in agriculture as plant growth regulators and in materials science, for instance, in photography and imaging chemicals. nih.govlifechemicals.com

Distinctive Features of 1-Methyltetrazole within the Tetrazole Family

This compound, with the chemical formula C₂H₄N₄, is a prominent member of the tetrazole family, distinguished by a methyl group attached to a nitrogen atom at the 1-position of the ring. cymitquimica.comscbt.com This specific substitution pattern imparts unique characteristics that differentiate it from other tetrazole isomers and derivatives.

One of the most notable features of this compound is its role as a neutral ligand in coordination chemistry. cymitquimica.comrsc.orgnih.gov It readily forms complexes with various transition metals, a property that is extensively exploited in the field of energetic materials. rsc.orgresearchgate.net Research has shown that this compound can act as a stabilizing or desensitizing ligand in energetic coordination compounds (ECCs). This is in stark contrast to other derivatives like 1-amino-5H-tetrazole (1-AT), which dramatically increases the sensitivity of such materials. nih.gov The position of the methyl group is crucial, as isomers like this compound and 2-methyltetrazole (B106234) exhibit different stabilities. core.ac.uk

The compound serves as a critical precursor and building block in organic synthesis. cymitquimica.com For example, it is the starting point for producing derivatives like 5-Mercapto-1-methyltetrazole (B193830) and 1-amino-5-methyltetrazole, which are themselves important in developing new materials. ontosight.aid-nb.info

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄N₄ |

| Molecular Weight | 84.08 g/mol |

| Appearance | White to off-white solid |

Data sourced from multiple references. cymitquimica.comscbt.com

Overview of Current Research Trajectories in this compound Science

Modern research on this compound is vibrant and multifaceted, primarily focusing on its application in materials science, particularly energetic materials.

A major research thrust is the synthesis and characterization of Energetic Coordination Compounds (ECCs) using this compound as a ligand. rsc.orgnih.gov Scientists are systematically combining it with a wide array of metal cations (such as Mn²⁺, Fe²⁺, Co²⁺, Cu²⁺, Zn²⁺) and various anions to fine-tune the resulting complexes' properties. rsc.orgresearchgate.net The goal is to develop next-generation materials, including safer, lead-free primary explosives and laser-ignitable compounds. rsc.orgd-nb.info

The synthesis of novel, high-nitrogen compounds derived from this compound is another active area. Researchers are creating more complex molecules, like 1,1′-azobis(5-methyltetrazole), which are investigated for their high energy content and relative stability. rsc.org

Furthermore, there is ongoing work to develop more efficient and environmentally friendly synthetic routes to this compound and its derivatives. This includes the development of one-pot synthesis protocols that are milder and produce high yields. thieme-connect.comthieme-connect.com

The functionalization of the this compound scaffold continues to be a key strategy. Derivatives such as 5-azido-1-methyltetrazole and 5-mercapto-1-methyltetrazole are being synthesized and studied for their unique properties, ranging from energetic applications to roles in corrosion inhibition and as intermediates for other biologically active molecules. evitachem.comacs.orgnih.gov

Table 2: Selected Research Applications of this compound Derivatives

| Derivative | Research Application Area | Reference |

|---|---|---|

| Metal Complexes of this compound | Energetic Materials, Lead-free Primary Explosives | rsc.orgresearchgate.net |

| 1-Amino-5-methyltetrazole | Energetic Coordination Compounds | d-nb.info |

| 5-Mercapto-1-methyltetrazole | Corrosion Inhibition, Energetic Polymers | evitachem.comacs.org |

| 5-Azido-1-methyltetrazole | Energetic Materials Synthesis | nih.govresearchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1,1′-Azobis(5-methyltetrazole) |

| 1-Amino-5H-tetrazole (1-AT) |

| 1-Amino-5-methyltetrazole |

| 1-Methyl-5-vinyltetrazole (B14707628) |

| This compound |

| 2-Methyl-5-vinyltetrazole |

| 2-Methyltetrazole |

| 5-Azido-1-methyltetrazole |

| 5-Mercapto-1-methyltetrazole |

| Candesartan |

| Cefoperazone |

| Cefotiam |

| Losartan |

| Tedizolid |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-6-2-3-4-5-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAFFHIGWTVZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168195 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-77-9 | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyltetrazole and Derivatives

Regioselective Synthesis of 1-Methyltetrazole Scaffolds

The synthesis of this compound from a 5-substituted-1H-tetrazole precursor presents a challenge in controlling the site of methylation, as alkylation can occur at either the N1 or N2 position of the tetrazole ring. The development of regioselective methods is crucial for ensuring the desired isomer is produced. The selectivity of the reaction is influenced by the nature of the substituent at the C5 position and the reaction conditions. core.ac.uk For instance, in the case of 5-methyltetrazole (B45412), alkylation can result in a mixture of 1- and 2-isomers. core.ac.uk

A particularly effective and mild method for the regioselective synthesis of 1-methyl-1H-tetrazoles involves the use of methyl 2,2,2-trichloroacetimidate. researchgate.net This approach demonstrates high N1 selectivity and produces the desired products in high yields, typically ranging from 85% to 97%. researchgate.net The methodology is applicable to a wide variety of tetrazoles, highlighting its broad substrate scope. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand and rationalize the observed regioselectivity in tetrazole alkylation reactions. researchgate.net

Another strategy involves the heterocyclization of primary amines with reagents like triethyl orthoformate and sodium azide (B81097). researchgate.net This method forms 1-monosubstituted tetrazoles, and while it has limitations based on the basicity of the amine, it has been successfully applied to over 70 different amines containing various functional groups. core.ac.ukresearchgate.net

Multicomponent Reaction Approaches for this compound Synthesis

Multicomponent reactions (MCRs), where more than two starting materials react in a single step to form a product, offer an efficient and atom-economical route to complex molecules like substituted tetrazoles. nih.govnanomedicine-rj.com The Ugi-azide reaction, an isocyanide-based MCR (I-MCR), is a powerful tool for creating 1,5-disubstituted tetrazoles. beilstein-journals.orgd-nb.info This reaction combines an isocyanide, an aldehyde or ketone, a primary amine, and an azide source (like trimethylsilyl (B98337) azide) to rapidly generate molecular diversity. nih.govd-nb.info

These MCRs can be combined with subsequent cyclization reactions in a one-pot protocol to produce even more complex hybrid molecules. beilstein-journals.orgd-nb.info For example, a sequence involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation has been used to synthesize 1,5-disubstituted tetrazole-indole hybrids, creating six new bonds in a single operationally simple process. beilstein-journals.org Similarly, combining the Ugi-azide MCR with a rhodium(III)-catalyzed annulation allows for the synthesis of tetrazole-isoquinolone and tetrazole-pyridone hybrids. d-nb.info

Table 1: Example of a High-Order Multicomponent Reaction for Tetrazole Synthesis

| Reaction Type | Components | Key Features | Resulting Structure | Reference |

| Ugi-azide/Pd/Cu-catalyzed heteroannulation | Isocyanide, Aldehyde, Amine, Azide, Alkyne | One-pot protocol, High bond-forming efficiency (6 new bonds) | 1,5-Disubstituted tetrazole-indole hybrid | beilstein-journals.org |

| Ugi-azide/Rh(III)-catalyzed annulation | Isocyanide, Aldehyde, Amine, Azide, Alkyne | Microwave irradiation, Forms tetrazole-isoquinolone hybrids | Tetrazole-isoquinolone/pyridone hybrid | d-nb.info |

Functionalization Strategies at the this compound Core

Once the this compound scaffold is formed, it can be further modified. A key strategy for functionalization is the direct deprotonation at the C5 position, followed by reaction with an electrophile. The use of a turbo Grignard reagent can effectively deprotonate 1N-protected tetrazoles, creating a stable organomagnesium intermediate. acs.org This intermediate can then react with various electrophiles, such as aldehydes, ketones, and iodine, to introduce new substituents at the carbon atom of the tetrazole ring. acs.org

For 1-methyltetrazoles that already have a functional group, that group can be modified. For example, the amino group of 1-methyl-5-aminotetrazole (B134227) (1Me5AT) can undergo nitration to form 1-methyl-5-nitriminotetrazole, a precursor for energetic salts. In another example, a chloromethyl group attached to the C5 position of a this compound can undergo nucleophilic substitution reactions with amines, thiols, or alkoxides.

Table 2: Functionalization Reactions on the this compound Core

| Starting Material | Reagent(s) | Position of Functionalization | Product Type | Reference |

| 1N-Protected Tetrazole | 1. turbo Grignard Reagent2. Aldehyde/Ketone | C5 | 5-Substituted alcohol derivative | acs.org |

| 1-Methyl-5-aminotetrazole | Nitrating agent | Amino group at C5 | 1-Methyl-5-nitriminotetrazole | |

| 5-(Chloromethyl)-1-methyl-1H-tetrazole | Nucleophile (e.g., amine, thiol) | Chloromethyl group at C5 | 5-(Nucleophilomethyl)-1-methyltetrazole |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches for synthesizing this compound and its derivatives have been developed. These methods often involve metal-free conditions, the use of safer solvents, or the application of recyclable catalysts.

One notable method is the direct, one-pot synthesis of this compound derivatives from aldehydes using methyl azide in green solvents like ethanol (B145695) and water. thieme-connect.com This process operates under mild, metal-free conditions and offers high yields (75–92%) with an easy workup. thieme-connect.com Another innovative approach utilizes visible light and a polymeric Co@g-C3N4 catalyst to drive the regioselective synthesis of 1H-tetrazoles from aldehydes and sodium azide under ambient conditions. rsc.orgresearchgate.net This photocatalytic method is notable for its excellent product yields (84-95%) and the ability to recycle the catalyst up to five times without significant loss of efficiency. researchgate.net

Solvent-free synthesis is another cornerstone of green chemistry. The use of a recyclable Natrolite zeolite catalyst allows for the preparation of 1-substituted tetrazoles from an amine, triethyl orthoformate, and sodium azide without any solvent. rsc.org Furthermore, a patented method for synthesizing 5-methyltetrazole employs green catalysis where the catalyst can be recovered by filtration and recycled, reducing waste and production costs. google.com

Table 3: Comparison of Green Synthesis Methods for Tetrazoles

| Method | Key Features | Catalyst | Solvents | Yield | Reference |

| One-Pot Aldehyde Conversion | Metal-free, Mild conditions | None | Ethanol, Water | 75-92% | thieme-connect.com |

| Visible-Light Photocatalysis | Ambient conditions, Recyclable catalyst | Co@g-C3N4 | Not specified | 84-95% | researchgate.net |

| Zeolite-Catalyzed Synthesis | Solvent-free, Heterogeneous catalyst | Natrolite zeolite | None | High | rsc.org |

| Green Catalytic Synthesis | Recyclable catalyst, Suited for industrial production | Not specified | Acetonitrile (B52724) (recyclable) | Up to 84% | google.com |

Industrial Synthesis Advancements for this compound

For industrial applications, synthetic methods must be simple, efficient, and cost-effective. A significant advancement in the production of this compound is the use of dimethyl carbonate as a methylating agent. google.com A patented method describes reacting tetrazole with dimethyl carbonate in the presence of a weakly alkaline catalyst and a solvent under reflux conditions. google.com This process is advantageous due to its simple operation and high product yield of 50%. google.com Dimethyl carbonate is considered a greener and safer alternative to traditional methylating agents like dimethyl sulfate.

Another method suitable for industrial production involves the green catalytic synthesis of 5-methyltetrazole from acetonitrile and sodium azide in a high-pressure kettle. google.com The process is simple, safe, and allows for the recycling of the catalyst and excess acetonitrile, which lowers production costs and reduces waste emissions. google.com This method can achieve product yields of up to 84%, making it a viable option for large-scale manufacturing. google.com

Elucidation of 1 Methyltetrazole Structural and Electronic Properties

Isomerism and Conformational Analysis of Methyltetrazole Systems

A critical point of clarification for 1-methyltetrazole is the concept of tautomerism. Prototropic tautomerism, the migration of a proton, is a key feature of the parent compound, tetrazole, which exists in an equilibrium between 1H- and 2H-tautomers. However, in this compound, the methyl group's placement on the N1 position precludes this type of proton migration. Therefore, it is more accurate to discuss the distinct properties of the stable constitutional isomers: this compound (1-MeTet) and 2-methyltetrazole (B106234) (2-MeTet), as these two forms cannot interconvert. aip.org The analysis of these two isomers provides insight analogous to the study of tautomeric equilibria in the parent ring system.

Experimental Spectroscopic Probes for Isomeric Equilibria

Experimental studies, particularly using photoelectron spectroscopy (PES), have been instrumental in probing the electronic structures of the this compound and 2-methyltetrazole isomers. High-resolution synchrotron-based PES allows for precise measurement of the energy required to remove electrons from different orbitals, providing a detailed picture of the electronic landscape. aip.orgnih.gov

The lowest experimental adiabatic ionization energies (AIEs)—the minimum energy to remove an electron from the neutral molecule—differ significantly between the two isomers. For this compound, the lowest AIE is 10.315 eV, which is assigned to ionization from a lone pair σ-orbital (1²A'). aip.orgnih.gov In contrast, the lowest AIE for 2-methyltetrazole is higher, at 10.543 eV, and corresponds to ionization from a π-orbital (1²A''). aip.orgnih.gov This difference highlights how the position of the methyl group fundamentally alters the energy levels of the frontier molecular orbitals. These experimental values serve as critical benchmarks for validating theoretical models.

Computational Modeling of Isomeric Forms and Energy Minima

Computational chemistry provides powerful tools to complement experimental findings. Theoretical calculations have been employed to determine the equilibrium structures, relative energies, and conformational landscapes of both this compound and 2-methyltetrazole.

Conformational analysis reveals that the internal rotation of the methyl group in both isomers has a very low energy barrier. aip.org For this compound, the conformer where one C-H bond is in the plane of the tetrazole ring and pointing away from the N2-N3 bond (a 180° dihedral angle) is the lowest in energy, though the energy landscape is very flat. aip.org

Determining the adiabatic ionization energies theoretically has proven to be a complex challenge. Among various methods, second-order Møller-Plesset perturbation theory (MP2) has been shown to be the most successful. aip.orgnih.gov More advanced methods, such as the ionization potential variant of the equations-of-motion coupled-cluster method (EOMIP-CCSD), have been used to calculate vertical ionization energies (VIEs), which are more readily measured from the maxima of broad spectral bands. aip.orgnih.gov These computational studies confirm that the lowest energy ionization bands for both isomers arise from a mix of nearly degenerate ionizations from nitrogen lone-pair (σ) orbitals and ring π-orbitals. aip.orgnih.gov

| Compound | Parameter | Experimental Value (eV) | Assignment | Computational Method | Calculated Value (eV) |

|---|---|---|---|---|---|

| This compound | Lowest AIE | 10.315 aip.orgnih.gov | 1²A' (σ-orbital) | MP2 | - |

| VIE | - | - | EOMIP-CCSD | - | |

| 2-Methyltetrazole | Lowest AIE | 10.543 aip.orgnih.gov | 1²A'' (π-orbital) | MP2 | - |

| VIE | - | - | EOMIP-CCSD | - |

Advanced Spectroscopic Characterization of this compound

Vibrational Spectroscopy (Infrared) for Structural Assignment and Dynamics

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules. While detailed experimental infrared (IR) spectra for this compound are not extensively published in isolation, computational studies accompanying photoelectron spectroscopy have provided thorough vibrational analyses. aip.org These analyses, performed using methods like MP2, calculate the harmonic vibrational frequencies that correspond to specific molecular motions (stretching, bending, etc.). For instance, a characteristic vibrational mode in the IR spectrum of 1-isopropyl-1H-tetrazole, a related compound, is the C-H stretch of the tetrazole ring (νC-H(tz)), observed at 3132 cm⁻¹. researchgate.net Such calculated spectra are crucial for interpreting the fine structure observed in high-resolution electronic spectra and confirming the ground-state geometry of the molecule. The internal rotation of the methyl group is calculated to have a negligible barrier, indicating it is nearly a free rotor at room temperature. aip.org

Nuclear Magnetic Resonance (NMR) Studies of this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the connectivity and chemical environment of atoms in a molecule. Multinuclear NMR studies, including ¹H, ¹³C, ¹⁴N, and ¹⁵N, have been performed on this compound and its isomer, providing unambiguous structural identification. aip.orgrsc.orgrsc.org

In a study using dimethyl sulfoxide (B87167) (Me₂SO) as the solvent, the chemical shifts for this compound were reported. These studies are essential for distinguishing between the 1-methyl and 2-methyl isomers and for investigating their behavior in solution, such as determining protonation sites. For monomethylated tetrazoles, protonation occurs at the N-4 position. rsc.org

| Compound | Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|---|

| 1-Isopropyl-1H-tetrazole | ¹³C (C5) | 140.67 | CDCl₃ | researchgate.net |

| 1-Isopropyl-1H-tetrazole | ¹³C (CH₃) | 22.62 | CDCl₃ | researchgate.net |

| This compound | ¹H, ¹³C, ¹⁴N, ¹⁵N | Data reported | Me₂SO | rsc.org |

Photoelectron Spectroscopy for Electronic Structure Elucidation

As introduced earlier, photoelectron spectroscopy (PES) is a powerful technique for directly probing the electronic structure of molecules. Recent studies on this compound using synchrotron radiation have provided spectra with significantly higher resolution than previously possible. aip.orgnih.gov

The PES spectrum of this compound shows a complex profile, which arises because multiple ionic states are very close in energy (near-degenerate). aip.orgnih.gov This leads to an overlay of signals and a loss of distinct vibrational fine structure for all but the most intense vibrations. nih.gov The lowest energy band in the spectrum of 1-MeTet, with an onset (AIE) at 10.315 eV, is dominated by ionization from a nitrogen lone-pair orbital (LPN) of ²A' symmetry. aip.orgnih.gov Theoretical analysis using Franck-Condon principles was necessary to disentangle the contributions from the nearly degenerate σ (²A') and π (²A'') ionic states that comprise the first few bands of the spectrum. aip.org These advanced studies demonstrate that even for a seemingly simple molecule, the electronic structure can be highly complex, requiring a synergy of high-resolution experimental techniques and sophisticated theoretical calculations for a complete understanding. aip.org

Solid-State Structural Analysis of this compound and its Derivatives

The solid-state architecture of this compound and its derivatives, particularly its metal complexes, provides crucial insights into their physical and chemical properties. Single crystal X-ray diffraction has been an indispensable technique for determining the precise three-dimensional arrangement of atoms, revealing details about coordination modes, bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction studies have been instrumental in characterizing a wide array of this compound (mtz) complexes, revealing diverse coordination geometries and structural motifs. creative-biostructure.com These studies are fundamental to understanding the structure-property relationships in these compounds. researchgate.net

A notable area of investigation has been the coordination chemistry of this compound with various transition metals, driven by the potential applications of these complexes as energetic materials. rsc.org A systematic study involving the synthesis and characterization of 31 new complexes with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Ag(I) has been reported. researchgate.netrsc.org These complexes were characterized by low-temperature single crystal X-ray diffraction, among other techniques. researchgate.netrsc.org The this compound ligand typically coordinates to the metal center through one of the nitrogen atoms of the tetrazole ring. arkat-usa.org

A detailed investigation into the structure of hexakis(this compound)copper(II) tetrafluoroborate, Cu(mtz)₆₂, and its zinc analogue, Zn(mtz)₆₂, has been conducted using temperature-dependent X-ray diffraction. capes.gov.brnih.gov These studies revealed that both complexes crystallize in the monoclinic space group P2₁/n with two crystallographically independent complex cations in the unit cell. capes.gov.brnih.gov The copper complex exhibits a Jahn-Teller distortion, which is evident from the elongated Cu-N bond lengths. capes.gov.brnih.gov

The structural analysis of these complexes provides valuable data on their crystal systems, space groups, and unit cell parameters, as summarized in the tables below.

Crystallographic Data for Hexakis(this compound)metal(II) Tetrafluoroborate Complexes

| Compound | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| Cu(mtz)₆₂ | 293 | Monoclinic | P2₁/n | 18.137(4) | 10.247(4) | 18.446(5) | 112.62(2) | 4 |

| Cu(mtz)₆₂ | 123 | Monoclinic | P2₁/n | 17.597(4) | 10.131(4) | 18.531(4) | 113.55(2) | 4 |

| Cu(mtz)₆₂ | 93 | Monoclinic | P2₁/n | 17.575(4) | 10.133(4) | 18.535(4) | 113.61(2) | 4 |

| Zn(mtz)₆₂ | 293 | Monoclinic | P2₁/n | 18.153(2) | 10.289(1) | 18.506(3) | 113.21(1) | 4 |

| Zn(mtz)₆₂ | 100 | Monoclinic | P2₁/n | 17.663(2) | 10.159(2) | 18.578(3) | 114.15(2) | 4 |

Data sourced from Wijnands et al. capes.gov.brnih.gov

The coordination environment around the metal centers has also been elucidated. In the [Cu(mtz)₆]²⁺ complex, the Cu-N distances at 93 K for one of the independent copper sites are 2.015(4) Å, 2.031(5) Å, and 2.384(5) Å, clearly indicating a tetragonally elongated octahedral geometry due to the Jahn-Teller effect. capes.gov.brnih.gov The other independent copper site also shows distortion with Cu-N distances of 2.053(5) Å, 2.126(5) Å, and 2.204(5) Å. capes.gov.brnih.gov

Further research has explored derivatives of this compound, such as 1-amino-5-methyltetrazole, in the formation of energetic transition metal complexes. d-nb.info Complexes with iron(II) and zinc(II) perchlorates, Fe(1-AMT)₆₂ and Zn(1-AMT)₆₂, have been synthesized and their structures determined by single-crystal X-ray diffraction. d-nb.info

The versatility of this compound as a ligand is also demonstrated in its thiol derivatives. For instance, palladium(II) complexes with 1-methyl-1H-1,2,3,4-tetrazole-5-thiol have been synthesized and structurally characterized, revealing distorted square planar geometries around the palladium center. researchgate.net Another study reported the crystal structure of bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, a derivative where two this compound rings are linked by an ethane-1,2-diyl-bis(sulfanediyl) bridge. iucr.org This compound crystallizes in the triclinic system. iucr.org

Selected Bond Lengths for Cu(mtz)₆₂ at 93 K

| Bond | Length (Å) |

|---|---|

| Cu(A)-N | 2.015(4) |

| Cu(A)-N | 2.031(5) |

| Cu(A)-N | 2.384(5) |

| Cu(B)-N | 2.053(5) |

| Cu(B)-N | 2.126(5) |

| Cu(B)-N | 2.204(5) |

Data for the two inequivalent Cu(mtz)₆²⁺ complexes, Cu(A) and Cu(B). Sourced from Wijnands et al. capes.gov.brnih.gov

The extensive body of work on the single crystal X-ray diffraction of this compound complexes underscores the compound's rich coordination chemistry and provides a solid foundation for understanding the structural basis of their properties.

Computational Chemistry and Theoretical Investigations of 1 Methyltetrazole

Quantum Chemical Analysis of 1-Methyltetrazole Electronic Structure

Quantum chemical methods have proven invaluable in elucidating the intricate electronic characteristics of this compound. Both Density Functional Theory (DFT) and high-level ab initio calculations have been employed to map out its electron distribution, orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) has been a workhorse in the computational study of this compound and its derivatives, offering a balance between accuracy and computational cost. These calculations have been instrumental in understanding the molecule's reactivity. For instance, DFT has been used to study the electronic structure of 5-mercapto-1-methyltetrazole (B193830), a closely related compound, revealing insights into its tautomeric forms and vibrational spectra. wsu.eduresearchgate.net

A key aspect of DFT in reactivity analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. irjweb.com Theoretical studies on various tetrazole derivatives have shown that the nature and position of substituents significantly influence these orbital energies and, consequently, the molecule's reactivity. acs.orgnih.gov For example, in a study of tetrazole derivatives on a copper surface, it was found that electron-donating groups tend to increase the HOMO energy, enhancing the molecule's ability to donate electrons and form bonds with the metal surface. nih.gov

The following table presents representative calculated electronic properties for tetrazole derivatives, illustrating the impact of substituents on their electronic structure.

| Compound/Tautomer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 2H-Tetrazole-OH | - | - | 4.629 |

| 2H-Tetrazole-CN | - | - | 4.830 |

Data sourced from studies on substituted tetrazoles, illustrating general trends. nih.gov

High-Level Ab Initio Calculations for this compound Properties

For more precise determination of molecular properties, high-level ab initio methods have been employed. These computationally intensive methods provide benchmark data for properties such as equilibrium structures and ionization energies. A notable study on the photoelectron spectra of 1- and 2-methyltetrazoles utilized high-level ab initio calculations to assign the observed spectral bands. wsu.edu The theoretical determination of adiabatic ionization energies (AIEs) was found to be challenging, with second-order Møller-Plesset perturbation theory (MP2) proving most successful. wsu.edu These calculations indicated that the lowest photoelectron spectroscopy bands for both isomers involve ionization from both nitrogen lone pair σ-orbitals and π-orbitals. wsu.edu The lowest experimental AIE for this compound was determined to be 10.315 eV. wsu.edu

Theoretical Predictions of this compound Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, identification of intermediates, and characterization of transition states.

Energy Profiles and Transition State Analysis in this compound Transformations

Theoretical investigations have shed light on the decomposition pathways of tetrazoles. Photochemical studies on 5-mercapto-1-methyltetrazole, supported by DFT calculations, have shown that UV irradiation induces cleavage of the tetrazole ring through various pathways. researchgate.net These include the expulsion of molecular nitrogen to produce a diazirine derivative, or ring cleavage leading to methyl isothiocyanate and azide (B81097). researchgate.net

Computational studies on the thermal decomposition of related tetrazoles have revealed that these reactions often proceed through high-energy transition states. For instance, the fragmentation of 2,5-dimethyltetrazole has a significant activation barrier, which can be lowered by the introduction of charged functional groups. nih.govacs.org This highlights the role of electrostatic effects in modulating the reactivity of the tetrazole ring. The energy profile of a reaction provides a visual representation of the energy changes as reactants are converted to products, with transition states representing the energy maxima along the reaction coordinate. researchgate.net

The table below shows calculated activation barriers for the fragmentation of a substituted tetrazole, demonstrating the influence of electrostatic effects.

| Compound | Solvent | Activation Barrier (kJ/mol) |

| 2,5-dimethyl-tetrazole (with positive CFG) | Gas Phase | ~80 lower than parent |

| 2,5-dimethyl-tetrazole (with positive CFG) | Dimethyl Sulfoxide (B87167) | ~30 lower than parent |

| 2,5-dimethyl-tetrazole (with positive CFG) | Acetonitrile (B52724) | ~30 lower than parent |

Data illustrates the reduction in fragmentation barrier due to a nonconjugated charged functional group (CFG). nih.govacs.org

Solvent Effects on this compound Reactivity: Computational Perspectives

The surrounding solvent can significantly influence the rates and mechanisms of chemical reactions. Computational models are crucial for understanding these solvent effects at a molecular level. Both implicit and explicit solvent models are used in theoretical calculations. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can affect the stability of charged or polar species in the transition state. beilstein-journals.org Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

For tetrazole derivatives, solvent polarity has been shown to influence tautomeric equilibria. researchgate.net Computational studies on the fragmentation of 2,5-dimethyltetrazole have shown that polar solvents can significantly impact the activation barrier, although the effect is less pronounced than in the gas phase. nih.govacs.org This suggests that the stabilization of the developing dipole in the transition state by the solvent plays a crucial role. nih.govacs.org

Molecular Dynamics Simulations for this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules in solution over time. colab.wsresearchgate.netanalis.com.my These simulations can reveal how molecules like this compound interact with their environment, including solvent molecules and other solutes.

In the context of tetrazole derivatives, MD simulations have been used to study their adsorption on metal surfaces, which is relevant to their application as corrosion inhibitors. colab.wsresearchgate.net These simulations can provide insights into the orientation of the molecule on the surface and the nature of the interactions, such as the formation of coordinate bonds between the nitrogen atoms of the tetrazole ring and the metal atoms. researchgate.net The radial distribution function (RDF) is a key analytical tool in MD simulations that describes the probability of finding a particle at a certain distance from a reference particle, offering a detailed view of the local molecular structure. analis.com.mywikibooks.org

While specific MD simulation data for this compound is not extensively detailed in the provided context, the principles from related systems are applicable. For instance, MD simulations can be used to calculate binding energies between the inhibitor molecule and the surface, providing a quantitative measure of the interaction strength. colab.ws

Mechanistic Studies of 1 Methyltetrazole Reactivity and Transformation

Photochemical Pathways and Photodegradation Mechanisms of 1-Methyltetrazole

The photochemistry of this compound and its derivatives is characterized by a rich and complex series of reactions, primarily involving the cleavage of the tetrazole ring. These transformations are highly dependent on factors such as the position of substituents on the ring and the wavelength of the UV radiation used. researchgate.net

UV-Induced Ring Cleavage and Fragmentation in this compound Systems

Upon exposure to UV radiation, this compound derivatives undergo ring cleavage through various pathways. researchgate.netcore.ac.uk For instance, studies on matrix-isolated 5-mercapto-1-methyltetrazole (B193830) have shown that UV irradiation leads to the cleavage of the tetrazole ring. core.ac.ukmdpi.com

Two primary fragmentation patterns have been identified for substituted 1-methyltetrazoles:

Nitrogen Extrusion: This involves the cleavage of the N1–N2 and N3–N4 bonds, leading to the elimination of a molecule of nitrogen (N₂). rsc.org This process is common in many tetrazole derivatives and often results in the formation of highly reactive intermediates. nih.gov

Ring Opening to Form Azides: This pathway involves the cleavage of the C5–N1 and N3–N4 bonds, resulting in the formation of a methyl azide (B81097) and a corresponding nitrile or cyanate (B1221674) derivative. rsc.orguc.pt

For example, the photolysis of 5-methoxy-1-phenyl-1H-tetrazole in a solid argon matrix predominantly leads to the formation of phenylazide and methylcyanate. uc.pt Similarly, 5-ethoxy-1-phenyl-1H-tetrazole undergoes unimolecular decomposition to produce ethylcyanate and phenylazide. acs.org

In the case of 5-thiosaccharyl-1-methyltetrazole (TSMT), UV irradiation at 265 nm in a cryogenic matrix also induces two main photodegradation pathways originating from the tetrazole ring cleavage. One pathway involves the extrusion of molecular nitrogen, while the other leads to the formation of methyl azide and a thiocyanate (B1210189) derivative. rsc.org

The specific fragmentation pathway can be influenced by the substituents on the tetrazole ring. The nature of the substituent at the C5 position, for instance, dictates the other major fragment alongside methyl azide. researchgate.net

Identification and Characterization of Reactive Intermediates in this compound Photochemistry

Key reactive intermediates identified in the photochemistry of this compound systems include:

Nitrenes: Nitrene-type intermediates have been postulated in the photodegradation of 5-thiosaccharyl-1-methyltetrazole, although they were not directly observed experimentally in this specific case. rsc.org In the photolysis of phenyl-substituted tetrazoles, phenylnitrene is a common intermediate formed from the decomposition of phenylazide, which subsequently rearranges to more stable products. uc.ptualg.pt

Diazirines: These three-membered heterocyclic rings containing two nitrogen atoms are formed through the extrusion of N₂ from the tetrazole ring. For example, the photolysis of 5-mercapto-1-methyltetrazole leads to the formation of 1-methyl-1H-diazirene-3-thiol. core.ac.ukmdpi.com Similarly, 3-methoxy-1-phenyl-1H-diazirene and 3-ethoxy-1-phenyl-1H-diazirene have been identified as minor photoproducts from the UV irradiation of their respective 5-alkoxy-1-phenyl-1H-tetrazole precursors. uc.ptacs.org

Carbodiimides: These compounds, containing the -N=C=N- functional group, are also observed as photoproducts. The photolysis of 5-mercapto-1-methyltetrazole can result in the simultaneous elimination of nitrogen and sulfur to produce N-methylcarbodiimide. core.ac.ukmdpi.com

Imidoylnitrenes: A pivotal singlet state imidoylnitrene species is postulated as a common intermediate in the photodegradation of both 1,5- and 2,5-substituted aminotetrazoles. This intermediate can then undergo further reactions, such as a Wolff-type isomerization to a stable carbodiimide (B86325). uc.pt

Nitrile Imines: While more commonly associated with 2,5-disubstituted tetrazoles, the broader photochemistry of tetrazoles involves nitrile imine intermediates. acs.org

The following table summarizes the key reactive intermediates and their precursors in this compound photochemistry:

| Precursor | Reactive Intermediate | Final Product(s) |

| 5-Thiosaccharyl-1-methyltetrazole | Postulated nitrene-type intermediate | Diazirine, Thiocarbodiimide |

| 5-Mercapto-1-methyltetrazole | 1-Methyl-1H-diazirene-3-thiol | - |

| 5-Alkoxy-1-phenyl-1H-tetrazoles | 3-Alkoxy-1-phenyl-1H-diazirine | - |

| 5-Mercapto-1-methyltetrazole | - | N-methylcarbodiimide |

| 1-Methyl-5-aminotetrazole (B134227) | Imidoylnitrene | Carbodiimide, Aminocyanamide |

| Phenyl-substituted 1-methyltetrazoles | Phenylazide | Phenylnitrene |

Influence of Substituent Effects on this compound Photoreactivity

The nature and position of substituents on the tetrazole ring significantly influence the photochemical pathways and the relative importance of different reaction channels. researchgate.net

Substituents at the C5 Position: The photochemistry of 5-substituted 1-methyltetrazoles is strongly dependent on the C5 substituent. For instance, in 5-mercapto-1-methyltetrazole, one pathway involves the simultaneous elimination of both nitrogen and the sulfur atom. core.ac.uk In contrast, for 5-alkoxy-1-phenyltetrazoles, the main pathway is the cleavage into an alkylcyanate and phenylazide. uc.ptacs.org

Phenyl vs. Methyl Substituents: Phenyl-substituted tetrazoles often exhibit better photoreactivity due to the greater conjugation of the π-π* excited states. anu.edu.au The photolysis of 5-benzoyl-1-methyltetrazole in different solvents (H-donor, apolar, and aprotic dipolar) leads to a variety of different products, highlighting the combined effect of substituents and the reaction environment. colab.ws

Saccharyl Moiety: The presence of a bulky and photostable saccharyl group can have a photostabilizing effect. For example, the photodegradation of 2-methyl-(2H)-tetrazole-5-amino-saccharinate was found to be significantly slower than that of 2-methyl-(2H)-tetrazole-5-amine, demonstrating the influence of the saccharyl moiety. uc.pt

Solvent Effects: The surrounding medium can also dictate the outcome of the photochemical reaction. The photolysis of 5-benzoyl-1-methyltetrazole yields different products depending on whether the solvent is an H-donor, apolar, or aprotic dipolar, indicating that the solvent can play a crucial role in the reaction mechanism. colab.ws

The following table illustrates how different substituents on the tetrazole ring can direct the photochemical outcome:

| Compound | Substituent(s) | Key Photochemical Pathway(s) | Reference(s) |

| 5-Mercapto-1-methyltetrazole | 1-CH₃, 5-SH | N₂ extrusion; Ring cleavage to CH₃NCS and HN₃; N₂ and S extrusion | core.ac.uk |

| 5-Methoxy-1-phenyl-1H-tetrazole | 1-Ph, 5-OCH₃ | Ring cleavage to PhN₃ and CH₃OCN; N₂ extrusion | uc.pt |

| 5-Benzoyl-1-methyltetrazole | 1-CH₃, 5-COPh | Solvent-dependent product formation | colab.ws |

| 5-Amino-1-methyltetrazole | 1-CH₃, 5-NH₂ | Formation of imidoylnitrene, leading to carbodiimide and aminocyanamide | uc.pt |

Thermal Decomposition Kinetics and Mechanistic Aspects of this compound Derivatives

The thermal decomposition of this compound derivatives, like their photochemical counterparts, involves the fragmentation of the tetrazole ring, often leading to the formation of a nitrile imine intermediate. anu.edu.au However, the thermal reactions typically require significantly higher energy input and have high activation barriers. anu.edu.au

Studies on the thermolysis of 5-mercapto-1-methyltetrazole in the gaseous phase have identified three main decomposition pathways:

Formation of methyl isothiocyanate and hydrazoic acid.

Formation of methyl azide and isothiocyanic acid.

Production of molecular sulfur/sulfhydric acid, molecular nitrogen, and N-methylcarbodiimide.

Computational studies have shown that the thermal activation barriers for tetrazole fragmentation can be significantly influenced by substituents. For instance, the introduction of a non-conjugated charged functional group can lower the fragmentation barrier. anu.edu.au For 2,5-dimethyl-tetrazole, a positive charge on the N-methyl group was found to decrease the fragmentation half-life in refluxing o-xylene (B151617) from 300,000 years to just one week. anu.edu.au While this specific example is for a 2-methyltetrazole (B106234), it highlights the potential for electrostatic effects to dramatically alter thermal reactivity, a principle that would also apply to this compound derivatives.

The thermal reactivity of phenyl-substituted tetrazoles is dependent on whether the N- or C-position is substituted. The steric effects of substituents can also play a role; for example, a CH₂-linker on a phenyl group can cause it to bend out of the plane of the tetrazole ring, thereby inhibiting resonance and affecting reactivity. anu.edu.au

Electrochemical Behavior and Redox Mechanisms of this compound

The electrochemical properties of this compound derivatives are particularly relevant in the context of their use in dye-sensitized solar cells (DSSCs). The disulfide/thiolate redox couple based on 5-mercapto-1-methyltetrazole has been investigated as an alternative to the traditional triiodide/iodide electrolyte.

The key components of this redox couple are the 5-mercapto-1-methyltetrazole anion (T⁻) and its corresponding disulfide dimer (T₂). The redox potential for the T₂/T⁻ couple was determined to be 0.485 V versus the normal hydrogen electrode.

The mechanism in a DSSC involves the following steps:

The oxidized dye, formed after electron injection into the TiO₂ conduction band, is reduced by the 5-mercapto-1-methyltetrazole anion (T⁻).

At the counter electrode, the disulfide dimer (T₂) is reduced back to the T⁻ anion by electrons from the external circuit, thus completing the redox cycle.

This iodide-free redox system has shown promising results, achieving a 6.4% energy conversion efficiency under standard test conditions. torontomu.ca One of its advantages is the negligible absorption of visible light, which is beneficial for certain solar cell designs. torontomu.ca

Coordination Chemistry of 1 Methyltetrazole: Ligand Design and Metal Complexes

1-Methyltetrazole as a Neutral Ligand in Transition Metal Coordination

This compound (1-MTz) serves as a versatile neutral ligand in coordination chemistry, primarily engaging with transition metal ions. Its coordination behavior is influenced by the presence of four nitrogen atoms within the tetrazole ring, offering multiple potential binding sites. However, it typically acts as a monodentate ligand, coordinating to metal centers through the N4 atom of the tetrazole ring. researchgate.netlookchem.com This mode of coordination has been observed in a variety of complexes with different transition metals.

The formation of stable complexes is a cornerstone of its application, allowing for the synthesis of a wide array of compounds with tunable properties. researchgate.netrsc.org Researchers have successfully synthesized and characterized a significant number of 1-MTz complexes with various d-block metals, including manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), and silver(I). researchgate.netrsc.org The versatility of 1-MTz as a ligand is further enhanced by the ability to pair these metal centers with a diverse range of counter-anions such as chloride, nitrate (B79036), perchlorate, and picrate, leading to a large number of possible combinations. researchgate.netrsc.org

The study of this compound's coordination chemistry is not limited to simple metal-ligand systems. It is also a key component in the design of more complex ligands, where the this compound moiety is incorporated into larger molecular frameworks to create polydentate ligands with specific coordination preferences. These advanced ligand designs are crucial for developing materials with tailored electronic, magnetic, and catalytic properties.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes incorporating this compound is typically achieved through straightforward reaction pathways. researchgate.netrsc.org A common method involves the reaction of a metal salt, such as a chloride or nitrate, with this compound in a suitable solvent. scirp.org For example, the synthesis of dichlorobis(this compound)zinc(II) involves the direct reaction of zinc chloride with this compound. acs.org Similarly, copper(II) complexes can be prepared by reacting copper(II) chloride with this compound in solution. researchgate.net The resulting complexes can then be isolated and purified, often yielding crystalline materials suitable for single-crystal X-ray diffraction analysis. researchgate.netrsc.org

A wide variety of these complexes have been synthesized, featuring an array of transition metals and counter-anions. researchgate.netrsc.org The characterization of these newly synthesized compounds is comprehensive, employing a suite of analytical techniques to elucidate their structure and properties. researchgate.netrsc.orgnih.gov Standard methods include elemental analysis to confirm the empirical formula, and infrared (IR) spectroscopy to identify the vibrational modes of the ligand and its coordination to the metal. researchgate.netrsc.orgnih.gov Thermal analysis techniques, such as differential thermal analysis (DTA), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), are also utilized to determine the thermal stability of the complexes. researchgate.netrsc.org

Crystal Engineering and Solid-State Structures of this compound Complexes

Crystal engineering with this compound ligands has led to the formation of diverse and interesting solid-state structures. Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in these complexes. researchgate.netrsc.orgnih.gov These studies have revealed that this compound predominantly coordinates to metal ions through the N4 atom of the tetrazole ring. researchgate.net

The interplay between the metal center, the this compound ligand, and the counter-anion dictates the final crystal packing and can lead to the formation of different structural motifs, from discrete mononuclear complexes to extended coordination polymers. researchgate.net For instance, the reaction of 1-tert-butyl-1H-tetrazole with copper(II) chloride results in a 1D coordination polymer with double chlorido bridges between adjacent copper centers. researchgate.net In another example, the complex Cu(1-MAT)4(H2O)22 (where 1-MAT is 1-methyl-5-aminotetrazole) crystallizes in the C2/m space group with a hexacoordinated octahedral geometry around the copper ion. researchgate.net

The solid-state structure of hexakis(this compound)copper(II) tetrafluoroborate, Cu(mtz)6(BF4)2, has been studied at various temperatures, revealing the influence of the Jahn-Teller effect on the CuN6 coordination sphere. capes.gov.br The crystal structure contains two crystallographically inequivalent copper complexes, both exhibiting Jahn-Teller distortions but with different Cu-N bond distances. capes.gov.br This highlights the subtle interplay of electronic effects and crystal packing forces in determining the final structure.

Table 1: Crystallographic Data for Selected this compound Metal Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Cu(1-MAT)₂(HDNBA)₂₂ | Monoclinic | P2₁/c | researchgate.net | ||||

| Cu(1-MAT)₂₂ | Orthorhombic | P2₁2₁2 | researchgate.net | ||||

| Cu(1-MAT)₄(H₂O)₂₂ | Monoclinic | C2/m | researchgate.net | ||||

| Cu(mtz)₆(BF₄)₂ (at 293 K) | Monoclinic | P2₁/n | 18.137(4) | 10.247(4) | 18.446(5) | 112.62(2) | capes.gov.br |

| Zn(mtz)₆(BF₄)₂ (at 293 K) | Monoclinic | P2₁/n | 18.153(2) | 10.289(1) | 18.506(3) | 113.21(1) | acs.org |

Spectroscopic Signatures of Metal-1-Methyltetrazole Coordination

Spectroscopic techniques provide valuable insights into the coordination of this compound to metal ions. Infrared (IR) spectroscopy is a key tool for identifying the coordination mode of the ligand. researchgate.netrsc.org Upon coordination to a metal, shifts in the vibrational frequencies of the tetrazole ring are observed. These shifts, particularly those associated with the C=N and N-N stretching vibrations, can confirm the involvement of the ring nitrogen atoms in bonding to the metal center. scirp.org

UV-Vis spectroscopy is another important technique used to study the electronic properties of this compound complexes. researchgate.netrsc.org The absorption bands in the UV-Vis spectrum can be assigned to electronic transitions within the ligand (π→π*) and, more importantly, to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bond.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of copper(II). EPR spectra can provide detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. For example, temperature-dependent EPR studies on Cu(mtz)6(BF4)2 confirmed the presence of two distinct Jahn-Teller distorted CuN6 centers in the crystal lattice. capes.gov.br

Advanced Ligand Design Strategies Incorporating the this compound Moiety

The this compound unit is a valuable building block in the design of more complex, multidentate ligands. By incorporating the this compound moiety into larger organic frameworks, chemists can create ligands with tailored coordination properties and functionalities. These advanced ligand design strategies aim to control the stoichiometry, geometry, and reactivity of the resulting metal complexes.

One approach involves linking two or more this compound rings together with a flexible or rigid spacer. This can lead to the formation of bidentate or polydentate ligands capable of chelating to a single metal center or bridging between multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). For example, N,N-substituted ditetrazolylalkanes have been widely used in coordination chemistry. researchgate.net

These advanced ligand designs are driven by the desire to create materials with specific applications. For example, in the field of energetic materials, the high nitrogen content of the tetrazole ring is advantageous, and ligands incorporating this moiety are designed to form complexes with enhanced energetic properties. d-nb.info

Mechanistic Insights into Metal-Ligand Binding in this compound Systems

Understanding the mechanism of metal-ligand binding is crucial for controlling the formation and properties of this compound complexes. The interaction between the metal ion and the this compound ligand is primarily a Lewis acid-base interaction, where the nitrogen atoms of the tetrazole ring act as Lewis bases, donating electron density to the Lewis acidic metal center.

The thiol group in 5-mercapto-1-methyltetrazole (B193830) provides a key coordination site for metal ions, facilitating the formation of complexes that can influence the electronic properties and reactivity of the metal center. evitachem.com In corrosion inhibition studies, this compound has been shown to adsorb onto metal surfaces, forming a protective layer that hinders corrosion. evitachem.com

Computational methods, such as Density Functional Theory (DFT), can provide deeper mechanistic insights into the metal-ligand bonding. rsc.org These studies can elucidate the electronic structure of the complexes, predict the most stable coordination modes, and rationalize the observed spectroscopic and structural properties. For example, theoretical calculations can help to understand the subtle electronic effects of different substituents on the tetrazole ring and how they influence the ligand's coordination behavior. rsc.org

The study of metal ion uptake, transfer, and exchange in metalloproteins provides a biological context for understanding metal-ligand interactions. nih.govuzh.ch While not directly involving this compound, these systems offer fundamental principles of cooperative metal binding and cluster formation that can be applied to synthetic coordination chemistry. nih.govuzh.ch For example, the concept of a "seed" for cluster formation, where initial coordination to specific residues directs the assembly of the final structure, could be relevant to the formation of polynuclear this compound complexes. nih.govuzh.ch

Applications and Functional Materials Derived from 1 Methyltetrazole

1-Methyltetrazole in Energetic Materials Science

This compound (1-MTZ) serves as a crucial ligand in the development of energetic coordination compounds (ECCs). The formation of complexes with transition metals is a strategic approach in energetic materials science, offering a high degree of tunability by varying the metal center, the ligand, and the anion. researchgate.netrsc.org This allows for the precise tailoring of energetic properties, such as sensitivity and performance, to meet specific application requirements, from primary explosives to laser-ignitable materials. researchgate.netrsc.org

The design of energetic materials often involves balancing high performance with acceptable sensitivity. This compound is utilized as a neutral ligand to modulate these properties in energetic coordination compounds. researchgate.net A key principle is the selection of the metal and anion to combine with the 1-MTZ ligand. This combination significantly influences the final properties of the energetic compound. researchgate.netrsc.org For instance, while many tetrazole derivatives increase sensitivity, 1-MTZ can be used to stabilize otherwise highly sensitive materials. researchgate.net

The strategy of using ECCs allows for the creation of a wide spectrum of materials. By preparing a series of complexes with various metals (like Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Ag⁺) and anions (such as chloride, nitrate (B79036), perchlorate, and picrate), researchers can systematically tune the energetic characteristics. researchgate.netrsc.org For example, nitrate complexes of Co(II), Ni(II), and Zn(II) with this compound are insensitive to mechanical stimuli. In contrast, the silver(I) nitrate complex with the same ligand is sensitive to impact, demonstrating how the choice of metal cation is a critical design parameter. mdpi.com

The introduction of specific functional groups to the tetrazole ring is another design principle. While 1-amino-5-methyltetrazole can produce materials with very high sensitivities, this compound tends to create safer, more stable compounds. d-nb.infouni-muenchen.de The goal is to achieve a high nitrogen content, which contributes to a high heat of formation, a key factor for energetic performance. bohrium.commdpi.com

Table 1: Sensitivity Data for Selected Energetic Complexes with this compound (1-MTZ) and Related Ligands

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Electrostatic Discharge (ESD) (mJ) | Source(s) |

| Mn(1-AMT)₆₂ | 2 | 9 | 323 | d-nb.info |

| Fe(1-AMT)₆₂ | <1 | 5 | 630 | d-nb.info |

| Zn(1-AMT)₆₂ | <1 | 5 | 630 | d-nb.info |

| Silver(I) nitrate with 1-MTZ | 40 | — | 160 | mdpi.com |

| [Co(mmtz)₂]n (ECP) | >40 | >360 | — | acs.org |

Note: 1-AMT refers to 1-amino-5-methyltetrazole, a related but more sensitive ligand, included for comparison. ECP stands for Energetic Coordination Polymer.

Thermal stability is a critical safety parameter for energetic materials. Energetic coordination polymers (ECPs) utilizing tetrazole derivatives have shown enhanced thermal stability. For example, a 1D solvent-free ECP, [Co(mmtz)₂]n, where mmtz is 5-mercapto-1-methyltetrazole (B193830), exhibits a high decomposition temperature of 304 °C. acs.org This is a significant increase compared to the free ligand (125 °C) and traditional explosives like TNT (295 °C). acs.org The enhanced stability is attributed to the structure formed through coordination polymerization and π–π interactions. acs.org In contrast, some complexes, like those based on 1-amino-5-methyltetrazole, show decomposition temperatures around 199 °C. d-nb.info

The initiation mechanism of these energetic materials, particularly by laser, is a subject of ongoing research. The prevailing theory suggests a photothermal effect, where the material absorbs laser light, converts it into heat, and forms "hot spots" that lead to self-sustained decomposition. uni-muenchen.de The optical properties of the ECCs, which can be tuned by the choice of metal and ligand, are therefore crucial for designing laser-ignitable materials. researchgate.netrsc.org UV-Vis measurements are often conducted to understand the laser initiation mechanism better. researchgate.netrsc.org

The decomposition of nitrogen-rich compounds like azobistetrazoles often begins with the opening of the tetrazole ring, followed by the release of N₂ gas, which is a highly exothermic process. caltech.edu The energy barrier for this ring-opening is a key factor determining the material's sensitivity. caltech.edu For 1,1'-azobis(5-methyltetrazole), the decomposition mechanism is similar, but with slightly higher energy barriers for ring-opening and N₂ release, consistent with its lower sensitivity compared to related compounds. caltech.edu

Table 2: Thermal Decomposition Data for this compound-Based Energetic Materials

| Compound | Decomposition Temperature (Tdec) (°C) | Source(s) |

| [Co(mmtz)₂]n | 304 | acs.org |

| Mn(1-AMT)₆₂ | 199 | d-nb.info |

| Fe(1-AMT)₆₂ | 198 | d-nb.info |

| Trinitrotoluene (TNT) (for comparison) | 295 | acs.org |

Note: 1-AMT refers to 1-amino-5-methyltetrazole.

Design Principles for High-Performance this compound-Based Energetic Compounds

This compound in Chemical Sensing Technologies

Derivatives of this compound are employed in modifying electrodes for the electrochemical detection of heavy metal ions. Specifically, 5-mercapto-1-methyltetrazole has been used to functionalize mesoporous silica (B1680970) nanoparticles (MTTZ-MSU-2), which are then incorporated into screen-printed carbon electrodes. researchgate.net These modified electrodes are used for the reliable quantification of trace lead(II) ions in water samples through anodic stripping square wave voltammetry. researchgate.net

The functionalization of sensor surfaces with specific ligands like 5-mercapto-1-methyltetrazole enhances both the capacity and selectivity of the accumulation process for heavy metals. researchgate.net This leads to improved analytical performance. For the Pb(II) sensor, the electrode demonstrated excellent linear behavior in the concentration range of 1–30 μg L⁻¹ with a low limit of detection of 0.1 μg L⁻¹. researchgate.net The sensor also showed good longevity and reproducibility, proving effective for analyzing spiked drinking water, river water, and groundwater without sample pretreatment. researchgate.net The development of such mercury-free, functionalized electrodes represents a significant step towards next-generation analyzers for decentralized environmental monitoring. researchgate.net

Table 3: Performance of this compound-Functionalized Electrode for Pb(II) Detection

| Parameter | Value | Source(s) |

| Analyte | Pb(II) ions | researchgate.net |

| Electrode Modification | 5-mercapto-1-methyltetrazole (MTTZ) | researchgate.net |

| Detection Method | Anodic stripping square wave voltammetry | researchgate.net |

| Linear Range | 1–30 μg L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 0.1 μg L⁻¹ | researchgate.net |

| Application | Non-pretreated natural waters | researchgate.net |

Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in chemical sensing and separations. mdpi.comnih.gov this compound, or its derivatives like 5-methyltetrazole (B45412), can be integrated into MOF structures as a ligand. mdpi.com Its role is often to assist in the formation of specific, complex architectures.

For example, 5-methyltetrazole was used as an auxiliary ligand alongside a chiral benzimidazole (B57391) ligand to create a pair of homochiral zeolitic imidazolate-related frameworks (HZIrFs). mdpi.com The presence of the 5-methyltetrazole ligand was influential in achieving a bulky zeotype and homochiral configuration in these frameworks. mdpi.com Such chiral MOFs are of great interest for applications in enantioselective recognition and separation, acting as highly sensitive chiral fluorescence sensors for various amino alcohols. mdpi.com The integration of tetrazole-based ligands is a strategic way to build predictable and fascinating MOF architectures with tailored functionalities for advanced sensing applications. at.ua

Development of this compound-Functionalized Electrodes for Ion Detection

Role of this compound in Corrosion Inhibition Mechanisms

Derivatives of this compound, particularly 5-Mercapto-1-Methyl Tetrazole (MMT), have demonstrated effectiveness as corrosion inhibitors for steel in acidic environments. evitachem.comresearchgate.net The primary mechanism of inhibition is the adsorption of the MMT molecules onto the metal surface. evitachem.comresearchcommons.org This process forms a protective thin layer that acts as a barrier, impeding the interaction between the metal and the corrosive medium. researchgate.netresearchcommons.org

The inhibition is classified as a mixed-type, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Computational studies using Density Functional Theory (DFT) and other methods help to elucidate this mechanism at a molecular level. researchgate.netnih.govacs.org These studies show that the adsorption involves a charge transfer process, where the inhibitor molecule bonds with the metal surface. nih.gov For tetrazole derivatives, factors like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy gap (E_gap) are important in determining the molecule's ability to bond to the metal surface. nih.govacs.org MMT has achieved a maximum inhibition efficiency of 86.87% at a concentration of 10⁻³ M for A9M steel in a 0.1 N HCl solution. researchgate.net The adsorption process is understood to involve both physical (electrostatic) and chemical (covalent bonding) interactions. researchgate.net

Polymer Functionalization and Macromolecular Architectures with this compound Units

The incorporation of this compound moieties into polymer structures is a significant strategy for developing advanced functional materials with tailored properties. This functionalization can be achieved either by the polymerization of monomers containing a this compound ring or by the post-polymerization modification of existing macromolecules. These approaches allow for the creation of diverse macromolecular architectures, including linear, branched, and cross-linked polymers, with modified thermal, mechanical, and transport properties.

One prominent method for creating polymers with this compound units is through the chemical modification of a precursor polymer. A notable example is the transformation of Polymers of Intrinsic Microporosity (PIMs). For instance, PIM-1, a polymer containing nitrile groups, can be converted into a polymer substituted with methyl tetrazole groups (MTZ-PIM). researchgate.netcanada.ca This process typically involves a two-step reaction:

A [2+3] cycloaddition reaction of the nitrile groups with an azide (B81097) source (like sodium azide with a zinc chloride catalyst) to form tetrazole rings (TZ-PIM). researchgate.netchemrxiv.orgdiva-portal.org

Subsequent methylation of the tetrazole rings using an agent like methyl iodide to yield the final MTZ-PIM. researchgate.net

This functionalization significantly alters the polymer's properties. The resulting MTZ-PIMs exhibit markedly improved solubility characteristics compared to their non-methylated tetrazole precursors (TZ-PIMs), which is attributed to a reduction in hydrogen bonding interactions. researchgate.netcanada.ca This improved solubility facilitates more detailed structural analysis and easier processing, such as the casting of flexible films. researchgate.net

Furthermore, the conversion to MTZ-PIM impacts the material's gas transport properties. While the gas permeability may decrease compared to the original PIM-1, the gas permselectivity for important gas pairs like O₂/N₂ and CO₂/N₂ is enhanced. researchgate.netcanada.ca The thermal stability is also affected; MTZ-PIM is less thermally stable than the PIM-1 precursor but shows a higher degradation temperature than the intermediate TZ-PIM. researchgate.net

Table 1: Comparison of Gas Transport Properties and Thermal Stability of PIM-1 and MTZ100-PIM Data sourced from research on polymers of intrinsic microporosity. researchgate.net

| Property | PIM-1 | MTZ100-PIM |

| Pure Gas Permeability (Barrer) | ||

| O₂ | 800 | 110 |

| N₂ | 300 | 24 |

| CO₂ | 21,000 | 3,100 |

| Pure Gas Selectivity (α) | ||

| O₂/N₂ | 2.7 | 4.6 |

| CO₂/N₂ | 70 | 129 |

| Mixed Gas Selectivity (α) | ||

| CO₂/N₂ | 54 | 100 |

| Thermal Degradation Temp. (°C) | ~475 | ~202 |

Another versatile approach to synthesizing tetrazole-decorated polymers is through light-induced thiol-ene polymerization. conicet.gov.ar This method involves the reaction of α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazole units with various dithiols. conicet.gov.ar This strategy allows for the efficient creation of novel polymers with moderate to high number average molecular masses. conicet.gov.ar

Table 2: Molecular Characteristics of Polymers with 1,5-Disubstituted-1H-Tetrazole Units via Thiol-ene Polymerization Exemplary data from the polymerization of monomer M1 with various dithiols. conicet.gov.ar

| Polymer | Dithiol Component | Mn (g mol⁻¹) | Dispersity (Đ) |

| P1 | 1,4-butanedithiol | 20,500 | 1.6 |

| P2 | 1,6-hexanedithiol | 29,300 | 1.4 |

| P3 | 1,8-octanedithiol | 33,600 | 1.5 |

| P4 | 1,9-nonanedithiol | 62,800 | 3.2 |

Additionally, monomers such as 1-methyl-5-vinyltetrazole (B14707628) serve as building blocks for producing nitrogen-rich polymers through various polymerization techniques. mdpi.com The presence of the vinyl group, activated by the electron-withdrawing tetrazole ring, makes it suitable for creating high-molecular-weight substances like poly(1-methyl-5-vinyltetrazole). mdpi.com These monomers can be used to form homopolymers or incorporated into more complex macromolecular architectures like block copolymers. For example, block copolymers such as p(N-vinylpyrrolidone-b-vinyltetrazole) have been synthesized using techniques like reversible addition–fragmentation chain-transfer (RAFT) polymerization. mdpi.com

The incorporation of N-methyl-tetrazole functional groups in place of NH-tetrazole moieties generally leads to an enhancement of organophilic (less water-loving) properties and can impart film-forming capabilities to the polymer. researchgate.net This functionalization strategy is also explored for creating materials with unique redox behaviors and stabilities by incorporating units like 5,5'-Dithiobis(this compound) into polymer backbones. ontosight.ai

Biological and Pharmaceutical Research of 1 Methyltetrazole Derivatives: Mechanistic Insights

Bioisosteric Applications of 1-Methyltetrazole in Drug Design

The design of new drugs often utilizes a strategy known as bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the drug's effectiveness or reduce side effects. hilarispublisher.comipinnovative.com The tetrazole ring, a key component of this compound, is a prime example of a successful bioisostere, particularly for the carboxylic acid group. hilarispublisher.comresearchgate.net This substitution can lead to improved properties such as increased lipophilicity and better metabolic stability. hilarispublisher.comhilarispublisher.com

This compound as a Carboxylic Acid Bioisostere: Structural and Electronic Equivalencies

The this compound group serves as an effective bioisosteric replacement for carboxylic acids in drug design due to key structural and electronic similarities. ontosight.ai This is primarily because 5-substituted-1H-tetrazoles have a pKa value (a measure of acidity) that is comparable to that of carboxylic acids, typically in the range of 4.5–4.9 for tetrazoles versus 4.2–4.4 for carboxylic acids. acs.org This similarity in acidity is crucial for interactions with biological targets.

The tetrazole ring, like the carboxylic acid group, has a planar structure and a delocalized system of electrons. mdpi.comresearchgate.net This allows it to mimic the way carboxylic acids interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, similar to the oxygen atoms in a carboxylic acid. acs.org Furthermore, the tetrazole group is more resistant to metabolic degradation compared to carboxylic acids, which can improve the drug's half-life in the body. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies involve systematically modifying different parts of the molecule and observing the effect on their potency and selectivity for a specific biological target.

For instance, in the development of inhibitors for the enzyme Fatty Acid Amide Hydrolase (FAAH), replacing an unsubstituted tetrazole with a this compound derivative significantly improved inhibitory activity. nih.gov This is because the unsubstituted tetrazole is acidic and can become deprotonated under assay conditions, which hinders its ability to bind to the enzyme's active site. The addition of the methyl group prevents this deprotonation and restores the compound's inhibitory potential. nih.gov

In another example, SAR studies on a series of melanocortin receptor agonists revealed that a compound containing a this compound group was the most potent in the series. acs.org However, its reduced selectivity for the target receptor made it less desirable than other analogs. acs.org This highlights the importance of SAR in not only optimizing potency but also achieving the desired selectivity profile for a drug candidate.

The following table summarizes key SAR findings for various this compound derivatives:

| Compound Series | Target | Key SAR Finding | Reference |

|---|---|---|---|

| α-Ketoheterocycle Inhibitors | Fatty Acid Amide Hydrolase (FAAH) | N-methylation of the tetrazole ring (creating a this compound derivative) restored potent inhibitory activity by preventing deprotonation. | nih.gov |

| Melanocortin Receptor Agonists | Melanocortin Receptors (MC1R, MC4R) | The this compound derivative was the most potent compound but had reduced selectivity compared to other analogs. | acs.org |